Methyl 2-amino-4-morpholinobutanoate
Description
Methyl 2-amino-4-morpholinobutanoate is an amino acid derivative featuring a morpholine ring and a methyl ester functional group. Structurally, it consists of a four-carbon butanoate backbone with a morpholino substituent at the fourth carbon and an amino group at the second carbon, esterified with a methyl group. This compound has been cataloged by CymitQuimica (CAS: 763058-36-2) but is currently listed as discontinued, limiting available experimental data .
Properties
Molecular Formula |
C9H18N2O3 |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
methyl 2-amino-4-morpholin-4-ylbutanoate |
InChI |
InChI=1S/C9H18N2O3/c1-13-9(12)8(10)2-3-11-4-6-14-7-5-11/h8H,2-7,10H2,1H3 |
InChI Key |
BJJYCBMJHHEERY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCN1CCOCC1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-morpholinobutanoate typically involves the reaction of 2-amino-4-morpholinobutanoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The purification process may involve multiple steps, including distillation, crystallization, and filtration, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-morpholinobutanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base such as triethylamine (TEA) or pyridine.
Major Products Formed
Oxidation: Formation of oximes or nitro derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 2-amino-4-morpholinobutanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-morpholinobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the morpholine ring can enhance the compound’s binding affinity. The ester group can undergo hydrolysis to release the active amino acid, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with Methyl 2-amino-4-morpholinobutanoate and are analyzed based on available
Methyl 5-amino-2-morpholinobenzoate (CAS: 4031-84-9)
- Structure: Features a benzoate core (aromatic ring) instead of an aliphatic butanoate chain, with a morpholino group at the second position and an amino group at the fifth position.
- Molecular Formula : C₁₂H₁₆N₂O₃ (MW: 236.27 g/mol) .
- Higher molecular weight and lipophilicity due to the benzene ring. Safety data indicate standard handling protocols for morpholine derivatives, including skin/eye irritation precautions .
3-Methyl-2-morpholinobutanoic Acid (CAS: 412341-11-8)
- Structure: Replaces the methyl ester with a carboxylic acid group, retaining the morpholino and methyl substituents.
- Key Differences: The free carboxylic acid group increases polarity, likely improving water solubility but reducing membrane permeability compared to the ester derivative. Potential for salt formation or covalent conjugation (e.g., amide coupling) in synthetic applications .
Other Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester)
- Structure : Terpene-derived methyl esters with complex bicyclic frameworks (e.g., sandaracopimaric acid methyl ester) .

- Key Differences: Larger molecular size and rigid structures compared to this compound. Natural product origins (e.g., plant resins) vs. synthetic amino acid derivatives. Applications in materials science or fragrance industries rather than pharmaceutical contexts.
Data Table: Comparative Properties of Selected Compounds
Discussion of Research Findings
- Structural Implications: The aliphatic butanoate chain in this compound may confer flexibility and metabolic stability compared to aromatic analogs like Methyl 5-amino-2-morpholinobenzoate. However, the lack of aromaticity could reduce target binding specificity in drug design .
- Functional Group Impact: The methyl ester group likely enhances cell permeability compared to the carboxylic acid derivative (3-Methyl-2-morpholinobutanoic Acid), though esterase-mediated hydrolysis in vivo may limit its stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

